6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE
Overview
Description
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE is an organic compound with the molecular formula C11H10N2O4. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of acetoxy and methoxy functional groups attached to a quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE typically involves the acetylation of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions[][2].
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions[][2].
Major Products Formed
Hydrolysis: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
Oxidation: Quinone derivatives.
Substitution: Various substituted quinazolinone derivatives[][2].
Scientific Research Applications
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
- 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
- 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Uniqueness
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The acetoxy group can be easily modified, making it a versatile intermediate for the synthesis of various derivatives .
Properties
IUPAC Name |
(6-methoxy-4-oxo-3H-quinazolin-7-yl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-4-8-7(3-9(10)16-2)11(15)13-5-12-8/h3-5H,1-2H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNGEPOWQCFTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)N=CNC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-02-9 | |
Record name | 7-Acetoxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179688-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.